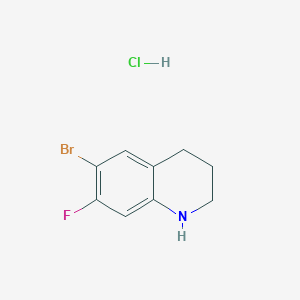

6-Bromo-7-fluoro-1,2,3,4-tetrahydro-quinoline hydrochloride

説明

特性

IUPAC Name |

6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-7-4-6-2-1-3-12-9(6)5-8(7)11;/h4-5,12H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGKSUGWUJIJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2NC1)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-30-1 | |

| Record name | Quinoline, 6-bromo-7-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthesis of 6-Bromo-7-fluoro-1,2,3,4-tetrahydroquinolines

A regioselective preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines can be achieved through a deoxyfluorination strategy. This method involves cyclization of catecholamines with an N-protecting group to yield 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones and 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines, followed by deoxyfluorination. The choice of the N-protecting group significantly influences both the cyclization and the regioselectivity of the deoxyfluorination reaction.

Synthesis of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline Derivatives

Two series of compounds, 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline, have been synthesized as potential inhibitors.

Scheme 1: Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives

- Alkylation of compound 7 with chloroalkylamine hydrochloride salts 9–13 in DMF using potassium carbonate at room temperature to yield compounds 14–18 .

- Alkylation of fluoro compound 8 with 9 to obtain 19 .

- Reduction of the nitro groups of 14–19 to corresponding anilines 20–25 using Pd on carbon under a \$$ H_2 \$$ atmosphere or Raney nickel with hydrazine hydrate.

- Conversion of amines 20–25 to final products 26–31 by coupling with thiophene-2-carbimidothioate hydroiodide under mild conditions in ethanol at room temperature.

Scheme 2: Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with a 3-carbon linker

- Treatment of 7 with NaH in DMF followed by reaction with chloroiodopropane to yield chloropropyl compound 36 .

- Nucleophilic displacement of the chloride with dimethylamine and pyrrolidine in aqueous acetonitrile using a catalytic amount of potassium iodide at 60 °C to give 37 and 38 , respectively.

- Reduction of these compounds followed by coupling with the 2-thiophene thioimidate reagent to obtain the final products.

Scheme 3: Synthesis of 1,2,3,4-tetrahydroquinoline series with an acyclic side chain

Two methods were utilized for synthesizing compounds in the 1,2,3,4-tetrahydroquinoline series with an acyclic side chain.

Chemical Synthesis Method of 6-Bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid

The chemical synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a four-step reaction using 3-bromophenylacetonitrile as the starting material. The process includes reduction, amidation, ring closure, and hydrolysis.

- Reduction: 3-bromophenylacetonitrile and Raney nickel catalyst are added to methanol or ethanol solvent and reduced with hydrogen to obtain 3-bromophenethylamine.

- Amidation: 3-bromophenethylamine, methyl chloroformate, and a base are dissolved in an organic solvent, and the reaction temperature is controlled to obtain methyl 3-bromophenethylcarbamate.

- Ring Closure: Methyl 3-bromophenethylcarbamate, 2-oxoacetic acid, and concentrated sulfuric acid are added to tetrahydrofuran solvent to react and obtain 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

- Hydrolysis: 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is added to a certain concentration of sulfuric acid to react and obtain 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Spectroscopic Properties

The compound 6-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline has a molecular weight of 230.08 g/mol and an exact mass of 228.99024 g/mol. Its molecular formula is \$$ C9H9BrFN \$$. Spectroscopic data, including IR spectra, are available.

Table 1: Spectroscopic Properties of 6-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline

| Property | Value |

|---|---|

| Molecular Weight | 230.08 g/mol |

| Exact Mass | 228.99024 g/mol |

| Molecular Formula | \$$ C9H9BrFN \$$ |

| InChI | InChI=1S/C9H9BrFN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2 |

| InChIKey | LFAMFIYRRFZFHT-UHFFFAOYSA-N |

| SMILES | C1(F)=CC2=C(C=C1Br)CCCN2 |

化学反応の分析

Types of Reactions

6-Bromo-7-fluoro-1,2,3,4-tetrahydro-quinoline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and tributyltin hydride (Bu3SnH).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can produce quinoline oxides or reduced quinoline compounds .

科学的研究の応用

6-Bromo-7-fluoro-1,2,3,4-tetrahydro-quinoline hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 6-Bromo-7-fluoro-1,2,3,4-tetrahydro-quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in bacterial or viral replication, thereby exhibiting antimicrobial or antiviral effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Parameters for Comparison

The following table summarizes critical differences between 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride and related compounds:

Structural and Functional Differences

Halogen Substitution Patterns

- 7-Bromo-5-fluoro : The shifted fluorine to position 5 alters electronic distribution, which may reduce steric hindrance compared to the 6,7-dihalogenated analog .

Core Modifications

- Isoquinoline vs. Quinoline: The isoquinoline scaffold (e.g., 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride) shifts the nitrogen position, altering hydrogen-bonding capabilities and spatial orientation .

- Dimethyl Substitution : The 4,4-dimethyl group in CAS 135631-91-3 increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Steric and Functional Additions

生物活性

6-Bromo-7-fluoro-1,2,3,4-tetrahydro-quinoline hydrochloride is a synthetic compound belonging to the quinoline family, characterized by its unique bromine and fluorine substitutions. Its molecular formula is CHBrFN·HCl, and it has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article delves into the biological activity of this compound, presenting findings from various studies and summarizing its mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFN·HCl |

| Molecular Weight | 261.55 g/mol |

| IUPAC Name | 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride |

| CAS Number | 1368053-66-0 |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve the inhibition of bacterial DNA gyrase, similar to other fluoroquinolone derivatives. This enzyme is crucial for DNA replication and transcription in bacteria.

-

Inhibition of Bacterial Growth :

- Studies demonstrate a dose-dependent inhibition of growth in Gram-positive and Gram-negative bacteria.

- The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics.

-

Antiviral Activity :

- Preliminary investigations suggest potential antiviral properties against certain viruses. The compound may inhibit viral replication by interfering with specific enzymes critical for viral life cycles.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- DNA Gyrase Inhibition : Similar to fluoroquinolones, it may act by inhibiting the DNA gyrase enzyme, leading to disruption in DNA replication.

- Enzyme Inhibition : The compound may also function as an enzyme inhibitor affecting metabolic pathways in microbial cells.

Case Studies

Several case studies have explored the efficacy of this compound:

-

Study on Staphylococcus aureus :

- A study evaluated the minimum inhibitory concentration (MIC) against S. aureus, reporting an MIC value significantly lower than that of standard treatments.

- Results indicated effective bacterial cell lysis and apoptosis upon treatment with the compound.

-

Antiviral Efficacy :

- In vitro assays demonstrated that the compound could reduce viral load in infected cell cultures.

- Further research is needed to elucidate the specific viral targets and pathways affected.

Research Findings Summary

Recent studies have highlighted several key findings regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Effective against E. coli and S. aureus; dose-dependent inhibition observed. |

| Antiviral Activity | Potential reduction in viral replication noted; further research required. |

| Mechanism | Likely involves DNA gyrase inhibition; additional enzyme interactions possible. |

Q & A

Q. What are the recommended synthetic routes for preparing 6-Bromo-7-fluoro-1,2,3,4-tetrahydro-quinoline hydrochloride?

The synthesis typically involves bromination and fluorination of a tetrahydroquinoline precursor. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by fluorination via electrophilic aromatic substitution with a fluorinating agent like Selectfluor™. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol) . Purity (>98%) is confirmed via HPLC and NMR, as noted in synthesis protocols for structurally related tetrahydroquinoline derivatives .

Q. What analytical methods are recommended for purity assessment and structural characterization?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to quantify purity (≥98% as per specifications) .

- NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm for bromine/fluorine-substituted positions) and aliphatic protons (δ 1.5–2.5 ppm for the tetrahydroquinoline ring) .

- Mass Spectrometry : Confirm molecular weight (266.54 g/mol) via ESI-MS, with expected fragments reflecting Br/F substitution patterns .

Q. How does the hydrochloride salt form influence solubility and formulation for in vitro studies?

The hydrochloride salt enhances water solubility compared to the free base, making it suitable for biological assays. Solubility can be tested in phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), with typical stock concentrations of 10–50 mM. Stability studies (e.g., 24-hour incubation at 37°C) are recommended to assess degradation under physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the roles of bromine and fluorine substituents?

- Comparative Analog Synthesis : Prepare analogs lacking Br/F or with substituents at alternative positions (e.g., 6-chloro or 7-methoxy derivatives) to isolate electronic and steric effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent placement with inhibitory potency. For example, bromine’s electronegativity may enhance binding to hydrophobic pockets, while fluorine improves metabolic stability .

- Computational Modeling : Use DFT calculations to map electrostatic potentials and predict substituent contributions to binding .

Q. How can contradictions in reported biological activity data be resolved?

- Purity Verification : Replicate assays using independently synthesized batches (≥98% purity) to rule out impurities as confounding factors .

- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic assays vs. cell-based models) to confirm target engagement .

- Meta-Analysis : Compare studies with similar analogs (e.g., 6-bromo-5,7-difluoroquinoline) to identify trends in substituent effects .

Q. What experimental strategies are recommended for studying metabolic stability in vivo?

- Isotope Labeling : Synthesize a deuterated or ¹⁴C-labeled version to track metabolic pathways via LC-MS .

- Microsomal Assays : Incubate the compound with liver microsomes (human/rodent) to identify major metabolites. Fluorine’s presence often reduces oxidative metabolism, as seen in related tetrahydroquinolines .

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in animal models, adjusting dosage based on solubility and clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。